tert-butyl N-(1-hydrazinylpropan-2-yl)carbamate hydrochloride
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Overview
Description
tert-butyl N-(1-hydrazinylpropan-2-yl)carbamate hydrochloride: is a chemical compound with the molecular formula C8H19N3O2·HCl. It is commonly used in organic synthesis, particularly in the protection of amine groups. The compound is characterized by the presence of a tert-butyl group, a hydrazinyl group, and a carbamate moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-hydrazinylpropan-2-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 1-hydrazinylpropan-2-yl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-butyl N-(1-hydrazinylpropan-2-yl)carbamate hydrochloride can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced to form hydrazine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed:
Oxidation: Oxides of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-butyl N-(1-hydrazinylpropan-2-yl)carbamate hydrochloride is widely used as a protecting group for amines in peptide synthesis. It helps in preventing unwanted side reactions during the synthesis process .
Biology: In biological research, the compound is used to modify proteins and peptides, aiding in the study of protein-protein interactions and enzyme mechanisms .
Industry: In the chemical industry, this compound is used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-hydrazinylpropan-2-yl)carbamate hydrochloride involves the formation of a stable carbamate linkage that protects the amine group from nucleophilic attack. The tert-butyl group provides steric hindrance, preventing unwanted reactions. Upon exposure to acidic conditions, the tert-butyl group can be cleaved, releasing the free amine .
Comparison with Similar Compounds
tert-butyl N-hydroxycarbamate: Used as a protecting group for hydroxylamines.
tert-butyl N-(1-hydroxyethyl)carbamate: Used in similar applications as tert-butyl N-(1-hydrazinylpropan-2-yl)carbamate hydrochloride but with different reactivity due to the presence of a hydroxyl group.
tert-butyl N-(1-aminoethyl)carbamate: Another protecting group for amines with different stability and reactivity profiles.
Uniqueness: this compound is unique due to its hydrazinyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection of amine groups are required .
Properties
CAS No. |
2408964-00-9 |
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Molecular Formula |
C8H20ClN3O2 |
Molecular Weight |
225.7 |
Purity |
95 |
Origin of Product |
United States |
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